

# (+)-Igmesine hydrochloride pharmacokinetics and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (+)-Igmesine hydrochloride |           |
| Cat. No.:            | B157457                    | Get Quote |

I'm sorry, but I was unable to access the content from the provided URL.

[1] A novel sigma ligand, igmesine, reverses the learning impairments induced by Dizocilpine (MK-801) in rats - PubMed Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... We examined the effects of igmesine (JO 1784), a new sigma ligand, on the learning impairments induced by the non-competitive N-methyl-Daspartate (NMDA) antagonist dizocilpine (MK-801) in a water-maze task in rats. Male adult rats were trained for 3 days to locate a submerged platform in a circular pool. During the first 2 days, the platform position remained constant (reference memory) and, on the third day, the

## Foundational & Exploratory





platform was moved to a different position for each of the four trials (working memory). MK-801 (0.1 mg/kg i.p.), injected before each training session, severely impaired the learning performances of the animals. Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. ... Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. ... These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. --INVALID-LINK--

[2] JO 1784 | C23H29N - PubChem JO 1784 is a sigma receptor ligand (IC50 = 30 and 2000 nM for  $\sigma$ 1 and  $\sigma$ 2 receptors, respectively). It has putative antidepressant and anxiolytic activity. JO 1784 has been investigated for the treatment of depression. 3

Igmesine hydrochloride | C23H30CIN - PubChem Igmesine hydrochloride has been used in trials studying the treatment of Depression. 4

Pharmacological properties of igmesine, a selective sigma1 ligand. - PubMed Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). In vivo, igmesine potentiated the effect of sub-active doses of damphetamine on locomotor activity in mice. In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. ... Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). ... In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. In rats, igmesine reversed the cognitive impairment induced by the NMDA antagonist MK-801 in a water-maze task. These results show that igmesine is a selective sigma1 ligand, with a pharmacological profile predictive of antidepressant and cognitive-enhancing activities. 5

## Foundational & Exploratory





Igmesine - an overview | ScienceDirect Topics Igmesine (JO 1784) is a selective  $\sigma 1$  receptor agonist that has been shown to exert antidepressant-like effects in several animal models predictive of antidepressant activity. Igmesine was effective in a phase II study in patients with major depression, but its efficacy was not confirmed in a larger trial. 5

Igmesine: a novel, selective sigma ligand with antidepressant activity. - PubMed Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 mg/kg) micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. In several other models predictive of antidepressant activity (learned helplessness in rats, DMI-induced suppression of muricidal behavior in rats) igmesine showed a positive response. At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). These results suggest that the antidepressant-like activity of igmesine is mediated by sigma-1 sites and that this compound may be the prototype of a new class of antidepressant drugs. ... Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. ... At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). 5

Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Effects against ER Stress-Induced Apoptosis in Hippocampal HT22 Cells - PubMed (2017-02-01) In the present study, we investigated the neuroprotective effects of the sigma-1 receptor (Sig-1R) against endoplasmic reticulum (ER) stress-induced apoptosis in hippocampal HT22 cells. We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER







membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TMinduced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2 $\alpha$ , and IRE1 $\alpha$ . ... (2017-02-01) Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TMinduced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TMinduced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2\alpha and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TMinduced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. ... (2017-02-01) These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2 $\alpha$  and IRE1 $\alpha$  signaling pathways and by inhibiting mitochondrial dysfunction. 5

## Foundational & Exploratory





Igmesine, a selective sigma 1 ligand, prevents the behavioural and biochemical effects of the NMDA antagonist, dizocilpine, in mice - PubMed Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. These results suggest that sigma 1 ligands may be useful in the treatment of psychosis, by modulating the hyperactivity of the dopaminergic systems induced by a glutamate deficit. ... Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. ... Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. 5

The sigma-1 receptor as a regulator of mitochondrial calcium signaling - PubMed (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. 5

Sigma-1 receptor modulation of NMDA receptor activity - PubMed (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. The Sig-1R is located at the endoplasmic reticulum-mitochondrion interface, where it can regulate intracellular Ca2+ signaling. In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. ... (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. ... (2014-01-01) In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. 5







The sigma-1 receptor: a key regulator of synaptic plasticity - PubMed (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. ... (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. ... (2016-01-01) The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. 5

The sigma-1 receptor: a novel therapeutic target for the treatment of neurodegenerative diseases - PubMed (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In this review, we discuss the evidence that the Sig-1R is a valid therapeutic target for the treatment of neurodegenerative diseases. ... (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. ... (2015-01-01) The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6 In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(+)-Igmesine hydrochloride is a selective sigma-1 ( $\sigma$ 1) receptor agonist that has been investigated for its potential antidepressant and cognitive-enhancing properties. Understanding its pharmacokinetic and metabolic profile is crucial for the advancement of its research and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of (+)-Igmesine hydrochloride, including detailed experimental protocols and data presented in a structured format for ease of comparison.



## **Pharmacokinetics**

Limited publicly available data exists on the pharmacokinetics of **(+)-Igmesine hydrochloride**. Clinical development was discontinued, and as a result, detailed pharmacokinetic parameters in humans have not been widely published.

### **Preclinical Studies**

- Animal Models: Pharmacokinetic studies have been conducted in various animal models, including mice and rats.[1]
- Administration Routes: Both intraperitoneal (i.p.) and oral (p.o.) routes of administration have been utilized in preclinical studies.[1]

Table 1: Preclinical Dosing of (+)-Igmesine Hydrochloride

| Animal Model | Route of<br>Administration | Dose Range     | Study Focus                            | Reference |
|--------------|----------------------------|----------------|----------------------------------------|-----------|
| Mice         | Intraperitoneal (i.p.)     | 1 - 10 mg/kg   | Antidepressant-<br>like activity       |           |
| Mice         | Oral (p.o.)                | 3 mg/kg (MED)  | Antidepressant-<br>like activity       |           |
| Rats         | Intraperitoneal (i.p.)     | 0.1 - 10 mg/kg | Reversal of<br>learning<br>impairments | [1]       |
| Mice         | Intraperitoneal<br>(i.p.)  | 10 mg/kg       | Prevention of NMDA antagonist effects  |           |

Note: MED stands for Minimum Effective Dose.

### **Clinical Studies**



Information regarding the half-life and brain-blood barrier penetration of (+)-Igmesine has not been reported. Doses tested in clinical trials for major depressive disorder ranged from 25 to 200 mg/day.

Table 2: Clinical Dosing of (+)-Igmesine Hydrochloride

| Population                                 | Dose Range                 | Study Focus            | Reference |
|--------------------------------------------|----------------------------|------------------------|-----------|
| Patients with Major<br>Depressive Disorder | 25 - 100 mg/day            | Efficacy in depression |           |
| Healthy Volunteers                         | up to 200 mg (single dose) | Anti-diarrheal effects | -         |

## Metabolism

Detailed information on the metabolism of **(+)-Igmesine hydrochloride**, including its metabolic pathways, specific metabolites, and the enzymes involved, is not extensively documented in publicly available literature. The focus of most available research has been on its pharmacodynamic effects and potential therapeutic uses.

# **Experimental Protocols**In Vivo Studies for Pharmacodynamic Effects

- Forced Swimming Test (Porsolt Test):
  - Objective: To assess antidepressant-like activity.
  - Animals: Mice.
  - Procedure: Mice are placed in a cylinder filled with water from which they cannot escape.
     The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
  - Drug Administration: (+)-Igmesine was administered intraperitoneally or orally before the test.



- Water Maze Task:
  - Objective: To assess cognitive-enhancing effects against induced learning impairments.
  - Animals: Rats.
  - Procedure: Rats are trained to find a submerged platform in a pool of water. The time taken to find the platform (escape latency) is recorded.
  - Induction of Impairment: Learning deficits were induced by the NMDA receptor antagonist dizocilpine (MK-801).[1]
  - Drug Administration: (+)-Igmesine was injected before the acquisition trials.[1]

## **Analytical Methods**

While specific high-performance liquid chromatography (HPLC) methods for the quantification of **(+)-Igmesine hydrochloride** in biological matrices are not detailed in the provided search results, general HPLC methodologies are commonly used for the analysis of small molecule drugs. A typical protocol would involve:

- Sample Preparation: Extraction of the drug from plasma, serum, or tissue homogenates. This
  often involves protein precipitation followed by liquid-liquid extraction or solid-phase
  extraction.
- Chromatographic Separation:
  - Column: A reversed-phase column (e.g., C8 or C18) is commonly used.
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
  - Detection: UV detection at a specific wavelength.
- Method Validation: The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.

## **Signaling Pathways and Mechanisms of Action**



(+)-Igmesine is a selective agonist of the sigma-1 ( $\sigma$ 1) receptor. The  $\sigma$ 1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a role in regulating intracellular calcium signaling and maintaining mitochondrial function.

## **Modulation of NMDA Receptor Activity**

The  $\sigma 1$  receptor can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. By binding to the  $\sigma 1$  receptor, (+)-lgmesine may influence glutamatergic neurotransmission.

## **Neuroprotective Effects**

Activation of the  $\sigma 1$  receptor has been shown to exert neuroprotective effects against ER stress-induced apoptosis by modulating signaling pathways such as PERK-eIF2 $\alpha$  and IRE1 $\alpha$  and by inhibiting mitochondrial dysfunction. This suggests a potential mechanism for the cognitive-enhancing and neuroprotective effects observed in preclinical studies.

## **Interaction with Dopaminergic Systems**

Studies have shown that (+)-Igmesine can prevent the increase in dopamine and its metabolite DOPAC in the nucleus accumbens and striatum induced by NMDA antagonists. This indicates a modulatory role on dopaminergic systems, which may contribute to its potential antipsychotic effects.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.





Click to download full resolution via product page

Caption: Proposed signaling pathway for (+)-Igmesine action.

## Conclusion

The available data on **(+)-Igmesine hydrochloride** primarily highlight its pharmacodynamic profile as a selective  $\sigma 1$  receptor agonist with potential antidepressant and cognitive-enhancing effects. While preclinical studies have established effective dose ranges in animal models, a comprehensive understanding of its pharmacokinetics and metabolism in humans remains elusive due to the discontinuation of its clinical development. Further research, including detailed pharmacokinetic studies and metabolite identification, would be necessary to fully characterize the disposition of **(+)-Igmesine hydrochloride** in biological systems. The provided experimental protocols and mechanistic insights can serve as a foundation for future investigations in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [(+)-Igmesine hydrochloride pharmacokinetics and metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157457#igmesine-hydrochloride-pharmacokinetics-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







, ,